2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)-
Description
The compound 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is a chiral azetidine derivative featuring a four-membered nitrogen-containing ring. Key structural attributes include:
- A trifluoromethyl (-CF₃) group at the 2-position of the azetidine ring, contributing to electron-withdrawing effects and enhanced metabolic stability.
- A tert-butyl ester (1,1-dimethylethyl ester) protecting the carboxylic acid group, a common strategy to improve lipophilicity and stability during synthetic processes.
- (2R) stereochemistry, which may influence biological activity and intermolecular interactions.
This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the azetidine ring’s strain-driven reactivity and the CF₃ group’s bioisosteric properties.
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(trifluoromethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)8(4-5-13-8)9(10,11)12/h13H,4-5H2,1-3H3/t8-/m1/s1 |
InChI Key |
KGSYPTNWBKUZLM-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]1(CCN1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound has been investigated for its medicinal properties, particularly as a building block in the synthesis of biologically active molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.
- Case Study: Anticancer Agents
Research has shown that derivatives of azetidinecarboxylic acids exhibit anticancer properties. For instance, a study demonstrated that certain azetidine derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This highlights the potential of (2R)-2-(trifluoromethyl)azetidinecarboxylic acid derivatives in developing novel anticancer therapies .
Neuroprotective Effects
Recent studies have indicated that azetidine derivatives may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems suggests its potential in treating neurodegenerative diseases.
- Case Study: Neuroprotection in Alzheimer's Disease
In vitro studies showed that azetidine derivatives could reduce amyloid-beta aggregation and promote neuronal survival in models of Alzheimer's disease. This suggests that (2R)-2-(trifluoromethyl)azetidinecarboxylic acid may contribute to neuroprotective strategies .
Agricultural Applications
Pesticide Development
The unique chemical structure of (2R)-2-(trifluoromethyl)azetidinecarboxylic acid makes it a candidate for developing new agrochemicals. Its trifluoromethyl group can enhance the bioactivity of pesticides.
- Case Study: Insecticidal Activity
Research has indicated that azetidine derivatives can act as effective insecticides against various agricultural pests. Field trials demonstrated that formulations containing (2R)-2-(trifluoromethyl)azetidinecarboxylic acid exhibited significant reductions in pest populations while maintaining low toxicity to beneficial insects .
Materials Science
Polymer Chemistry
The compound's reactivity allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.
- Case Study: Synthesis of High-Performance Polymers
Studies have shown that polymers synthesized from (2R)-2-(trifluoromethyl)azetidinecarboxylic acid exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This makes them suitable for applications in aerospace and automotive industries .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The azetidine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Azetidine Derivatives with Varied Substituents
tert-Butyl (3R,4S)-3-Acetoxy-2-oxo-4-phenylazetidine-1-carboxylate ()
- Key Differences :
- Substituents : Contains a phenyl group at the 4-position and an acetoxy (-OAc) group at the 3-position, compared to the CF₃ group in the target compound.
- Functional Groups : Features a keto (oxo) group at the 2-position, absent in the target compound.
- Stereochemistry : (3R,4S) configuration vs. (2R) in the target.
- Implications: The phenyl group enhances aromatic interactions but reduces polarity compared to CF₃.
1-Pyrrolidinecarboxylic Acid Derivatives ()
- Key Differences :
- Ring Size : Pyrrolidine (5-membered) vs. azetidine (4-membered), reducing ring strain and altering conformational flexibility.
- Substituents : Includes a silyl-protected hydroxymethyl group and tert-butyl ester , differing from the CF₃ group.
- Implications :
- Pyrrolidine’s larger ring may improve synthetic accessibility but reduce strain-driven reactivity.
Trifluoromethyl-Containing Heterocycles
tert-Butyl 2-(Trifluoromethyl)piperazine-1-carboxylate ()
- Key Differences :
- Ring Structure : Piperazine (6-membered, two nitrogen atoms) vs. azetidine (4-membered, one nitrogen).
- Substituents : CF₃ group on a secondary nitrogen.
- Implications :
- Piperazine’s dual nitrogen atoms enable diverse hydrogen-bonding interactions, whereas azetidine’s single nitrogen may limit this.
Comparative Data Table
Research Findings and Functional Insights
- Reactivity: The target compound’s CF₃ group may stabilize adjacent carbocations or radicals, aiding in selective functionalization . Azetidine’s ring strain facilitates ring-opening reactions, useful in forming amino alcohol derivatives.
- Synthetic Challenges :
- Biological Relevance :
- CF₃ groups mimic methyl groups but resist metabolic oxidation, enhancing drug half-life. Piperazine derivatives, however, offer better solubility due to nitrogen basicity .
Biological Activity
2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by the azetidine ring structure, which contributes to its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl ester provides a protective group that can influence bioavailability.
Research indicates that compounds similar to 2-azetidinecarboxylic acid can interact with various biological targets:
- Protein Synthesis Interference : As a proline analogue, it can be incorporated into proteins in place of proline. This substitution can lead to altered protein folding and function, potentially causing teratogenic effects in certain biological systems .
- Nuclear Receptor Modulation : The compound has been studied for its effects on nuclear receptors such as NURR-1, which is involved in neurodegenerative diseases. Its ability to modulate these receptors may provide therapeutic avenues for conditions like Parkinson's disease and multiple sclerosis .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Neuroprotective Effects : Due to its interaction with NURR-1 receptors, it may offer neuroprotective benefits in disorders characterized by dopaminergic degeneration.
- Antimicrobial Activity : While specific data on this compound is limited, related azetidine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Study on Proline Mimics
A comprehensive review highlighted the role of azetidine-2-carboxylic acid (A2C) as a proline mimic. In this context, A2C was shown to replace proline in protein synthesis, leading to potential immunogenic responses linked to diseases such as multiple sclerosis. The study emphasized the need for further research into the implications of A2C in human health and disease .
Antibacterial Properties
Research into azetidine derivatives has revealed significant antibacterial properties. For instance, certain synthesized azetidine compounds exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into therapeutic agents against resistant bacterial strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3N |
| Molecular Weight | 221.20 g/mol |
| pKa | Predicted at 14.82 |
| Solubility | Moderate in organic solvents |
| Biological Activity | Observed Effect |
|---|---|
| Proline Mimicry | Alters protein synthesis |
| NURR-1 Modulation | Potential neuroprotective effects |
| Antibacterial Activity | Effective against MRSA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
